R(+)-7-Hydroxy-DPAT hydrobromide R(+)-7-Hydroxy-DPAT hydrobromide 7-hydroxy DPAT is a dopamine D3 receptor agonist. It selectively binds to the dopamine D3 over the D2, D1, and D4 receptors (Kis = 0.78, 61, 650, and 5,300 nM, respectively, in radioligand binding assays). 7-hydroxy DPAT increases calcium mobilization in HEK293 cells expressing the D3 receptor with an EC50 value of 13.5 nM in a FLIPR assay. It decreases the release of striatal dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC;) in rats when administered intraperitoneally at a dose of 0.25 mg/kg. 7-hydroxy DPAT (2 µg/µl for eight weeks, i.c.v.) reduces the loss of ipsilateral substantia nigra pars compacta (SNC) dopaminergic neurons in a rat model of Parkinson's disease induced by 6-OHDA. It also decreases amphetamine-induced ipsilateral rotations and increases the number of steps reached with the contralateral paw in the staircase test in the same model.
7-OH-DPAT Hydrobromide is a potent and selective Dopamine D3 receptor agonist.
Brand Name: Vulcanchem
CAS No.: 76135-30-3
VCID: VC0516407
InChI: InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
SMILES: CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol

R(+)-7-Hydroxy-DPAT hydrobromide

CAS No.: 76135-30-3

Cat. No.: VC0516407

Molecular Formula: C16H26BrNO

Molecular Weight: 328.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

R(+)-7-Hydroxy-DPAT hydrobromide - 76135-30-3

Specification

Description 7-hydroxy DPAT is a dopamine D3 receptor agonist. It selectively binds to the dopamine D3 over the D2, D1, and D4 receptors (Kis = 0.78, 61, 650, and 5,300 nM, respectively, in radioligand binding assays). 7-hydroxy DPAT increases calcium mobilization in HEK293 cells expressing the D3 receptor with an EC50 value of 13.5 nM in a FLIPR assay. It decreases the release of striatal dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC;) in rats when administered intraperitoneally at a dose of 0.25 mg/kg. 7-hydroxy DPAT (2 µg/µl for eight weeks, i.c.v.) reduces the loss of ipsilateral substantia nigra pars compacta (SNC) dopaminergic neurons in a rat model of Parkinson's disease induced by 6-OHDA. It also decreases amphetamine-induced ipsilateral rotations and increases the number of steps reached with the contralateral paw in the staircase test in the same model.
7-OH-DPAT Hydrobromide is a potent and selective Dopamine D3 receptor agonist.
CAS No. 76135-30-3
Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
IUPAC Name 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Standard InChI InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H
Standard InChI Key ODNDMTWHRYECKX-UHFFFAOYSA-N
SMILES CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br
Appearance Solid powder

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